molecular formula C17H8F4N4O2 B2863998 N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1803600-27-2

N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Cat. No.: B2863998
CAS No.: 1803600-27-2
M. Wt: 376.271
InChI Key: OSBWYSXYHOLVBL-UHFFFAOYSA-N
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Description

N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a useful research compound. Its molecular formula is C17H8F4N4O2 and its molecular weight is 376.271. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Fluorescent Staining

Compounds such as Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA, are utilized in plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content values. This suggests that structurally related compounds might be explored for their DNA-binding affinities and potential applications in biological staining and cell biology research (Issar & Kakkar, 2013).

Optoelectronic Materials

Quinazolines and pyrimidines derivatives demonstrate significant potential in creating novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have been found valuable for fabricating materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors. Such findings suggest that compounds with similar structural features could be investigated for their optoelectronic properties and applications in electronic devices and sensors (Lipunova et al., 2018).

Antimicrobial Properties

Cyanobacterial compounds exhibit a wide range of antimicrobial activities. The structural diversity of these compounds, including various chemical classes such as alkaloids, aromatic compounds, and cyclic peptides, underlines the potential for discovering new antimicrobial agents. This highlights the possibility of exploring "N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide" for antimicrobial properties, given its structural uniqueness (Swain et al., 2017).

Synthetic Methodologies

Research on synthetic methodologies, such as the practical synthesis of related compounds, can provide insights into the synthesis of "this compound." This knowledge can be leveraged to develop efficient, scalable synthesis routes for potential applications in medicinal chemistry and materials science (Qiu et al., 2009).

Green Chemistry and Environmental Applications

The push towards environmentally friendly chemical processes has led to the exploration of aqueous fluoroalkylation reactions. Given the fluorinated nature of the compound , research into its behavior in water or as part of green chemistry initiatives could reveal novel applications or more sustainable production methods (Song et al., 2018).

Properties

IUPAC Name

N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F4N4O2/c18-12-2-1-3-13(11(12)8-22)23-15(26)10-6-4-9(5-7-10)14-24-16(27-25-14)17(19,20)21/h1-7H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBWYSXYHOLVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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